2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide
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Description
The compound “2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common motif in pharmaceutical drugs . The molecule also contains a 2-hydroxyethyl group attached to a 3-methylthiophene, a type of heterocyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene and benzene rings would likely contribute to the compound’s stability and may influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
Celecoxib Derivatives : A study by Küçükgüzel et al. (2013) synthesized a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RdRp activities. The synthesis involved reactions of alkyl/aryl isothiocyanates with celecoxib, highlighting a pathway for developing therapeutic agents with minimized tissue damage compared to untreated controls or celecoxib itself (Küçükgüzel et al., 2013).
Antiproliferative Activity : Motavallizadeh et al. (2014) prepared several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives to investigate their in vitro antiproliferative activity against various tumor cell lines. The study discovered that specific derivatives exhibited higher antiproliferative activity than doxorubicin against certain cancer cell lines, suggesting the potential for developing new lead anticancer agents from xanthone benzenesulfonamide hybrid compounds (Motavallizadeh et al., 2014).
Potential Therapeutic Activities
Antitumor Evaluation and Molecular Modeling : Tomorowicz et al. (2020) synthesized a series of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides and evaluated their cytotoxic activity against colon, breast, and cervical cancer cell lines. The study also involved QSAR and molecular docking studies to evaluate the binding mode of active compounds within the active site of the MDM2 protein, showing significant selectivity and cytotoxic activity (Tomorowicz et al., 2020).
Carbonic Anhydrase Inhibitors : Dudutienė et al. (2013) explored the inhibition of carbonic anhydrases I, II, VII, XII, and XIII by 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides. This study revealed that all tested compounds exhibited nanomolar binding potency toward these enzymes, with implications for developing treatments for conditions where carbonic anhydrase activity is implicated (Dudutienė et al., 2013).
Properties
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3S2/c1-8-5-6-20-12(8)11(17)7-16-21(18,19)13-9(14)3-2-4-10(13)15/h2-6,11,16-17H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQVAKXWTVDTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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